5-Methyltetrahydrofolic Acid-13C5: An In-depth Technical Guide
5-Methyltetrahydrofolic Acid-13C5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of 5-Methyltetrahydrofolic acid-13C5. This isotopically labeled compound is a crucial tool in clinical and nutritional research, primarily serving as an internal standard for the accurate quantification of its endogenous counterpart, 5-methyltetrahydrofolic acid (5-MTHF), the most biologically active form of folate.
Core Chemical Properties
5-Methyltetrahydrofolic acid-13C5 is a stable, isotopically labeled form of 5-MTHF where five carbon atoms in the glutamic acid moiety are replaced with carbon-13 isotopes.[1] This mass shift of +5 amu allows for its clear differentiation from the unlabeled analyte in mass spectrometry-based assays, ensuring high precision and accuracy in quantification.[1]
| Property | Value |
| Molecular Formula | ¹³C₅C₁₅H₂₅N₇O₆ |
| Molecular Weight | 464.42 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥95% |
| Appearance | White to off-white or light yellow powder/crystalline solid |
| Storage Temperature | -20°C, protect from light, air, and moisture |
| Solubility | Soluble in DMSO (e.g., 55-83.33 mg/mL), aqueous base (slightly, sonicated), and sparingly soluble in aqueous buffers.[2][3][4][5] |
| Stability | Stable as a solid for ≥4 years at -20°C.[3] In solution, it is sensitive to oxidation, heat, and light.[6] Oxygen is a major factor in its degradation.[6] |
Synthesis and Structure
The synthesis of 5-Methyltetrahydrofolic acid-13C5 involves the coupling of a ¹³C₅-labeled L-glutamic acid with the p-aminobenzoyl and pteridine (B1203161) ring moieties, followed by reduction and methylation. While specific proprietary synthesis details are not publicly available, a general workflow can be conceptualized.
Biological Role: One-Carbon Metabolism
5-MTHF is a critical coenzyme in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (and thus DNA replication and repair), amino acids, and for methylation reactions. The methyl group from 5-MTHF is transferred to homocysteine to form methionine in a reaction catalyzed by methionine synthase. Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological processes, including DNA methylation.
Experimental Protocols
Quantification of 5-Methyltetrahydrofolic Acid in Human Serum/Plasma by LC-MS/MS
This protocol outlines a typical stable isotope dilution assay for the quantification of 5-MTHF in human serum or plasma using 5-Methyltetrahydrofolic acid-13C5 as an internal standard.[7][8][9]
1. Materials and Reagents:
-
5-Methyltetrahydrofolic acid (analyte standard)
-
5-Methyltetrahydrofolic acid-13C5 (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
Ultrapure water
-
Human serum/plasma samples
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of 5-MTHF and 5-MTHF-13C5 in a suitable solvent (e.g., DMSO or a buffer containing antioxidants like ascorbic acid and DTT).
-
Prepare a series of working standard solutions by serially diluting the 5-MTHF stock solution.
-
Prepare a working internal standard solution of 5-MTHF-13C5 at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of serum/plasma, add an antioxidant solution (e.g., ascorbic acid).
-
Add a fixed volume of the working internal standard solution (5-MTHF-13C5).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 5-MTHF from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
5-MTHF: Q1 m/z 460.2 -> Q3 m/z 313.1
-
5-MTHF-13C5: Q1 m/z 465.2 -> Q3 m/z 318.1
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.
Analytical Characterization
While a specific, publicly available NMR spectrum for 5-Methyltetrahydrofolic acid-13C5 is not readily found, its identity and purity are typically confirmed by the manufacturer using mass spectrometry and HPLC. The expected ¹³C NMR spectrum would show enriched signals corresponding to the five carbons of the glutamic acid moiety, clearly distinguishing it from the unlabeled compound.
Conclusion
5-Methyltetrahydrofolic acid-13C5 is an indispensable tool for the accurate and precise measurement of the biologically active form of folate in various biological matrices. Its use as an internal standard in LC-MS/MS assays has significantly advanced research in nutrition, clinical diagnostics, and drug development by enabling reliable assessment of folate status and metabolism. This guide provides a foundational understanding of its chemical properties, biological context, and application in a key analytical protocol, serving as a valuable resource for professionals in the field.
References
- 1. Chemoenzymatic Assembly of Isotopically Labeled Folates [agris.fao.org]
- 2. Synthesis of 1‐13C and 3‐13C isotopic isomers of aspartic and glutamic acids | Semantic Scholar [semanticscholar.org]
- 3. The urinary excretion of orally administered pteroyl-L-glutamic acid by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³Câ , 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9548-0.001 [isotope.com]
- 8. 5-メチルテトラヒドロ葉酸-(グルタミン酸-13C5) 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
